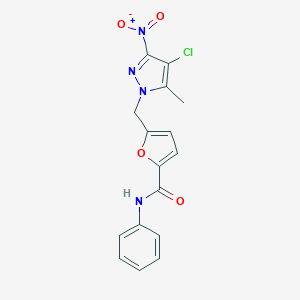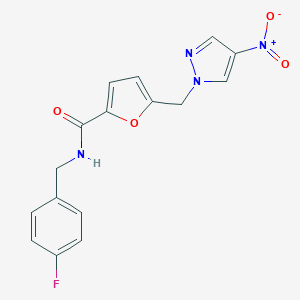![molecular formula C12H8ClF3N4O3 B213658 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound has gained popularity due to its ability to selectively block the actions of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction.
作用機序
CTAP acts as a competitive antagonist at the mu-opioid receptor, which means that it binds to the receptor and prevents opioids from binding and activating it. This results in the blocking of the analgesic effects of opioids. CTAP has been found to have a higher affinity for the mu-opioid receptor compared to other opioid receptors, making it a selective antagonist for this receptor.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects. It has been found to block the analgesic effects of opioids, as well as the development of tolerance and dependence to these drugs. CTAP has also been found to reduce the rewarding effects of opioids, which may help to prevent addiction and relapse.
実験室実験の利点と制限
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the study of the specific effects of this receptor without interference from other opioid receptors. However, CTAP has limitations in terms of its solubility and stability, which can make it difficult to work with in laboratory experiments. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of CTAP in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor without causing addiction or dependence. CTAP may also be useful in the study of other receptors and pathways that are involved in pain and addiction. Additionally, further research is needed to understand the full range of biochemical and physiological effects of CTAP and its potential applications in clinical settings.
合成法
The synthesis of CTAP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure CTAP.
科学的研究の応用
CTAP has been used extensively in scientific research to study the mechanisms of pain and addiction. It has been found to selectively block the actions of the mu-opioid receptor, which is responsible for the analgesic effects of opioids such as morphine. This has led to the development of new drugs that target the mu-opioid receptor without causing addiction or dependence.
特性
製品名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
|---|---|
分子式 |
C12H8ClF3N4O3 |
分子量 |
348.66 g/mol |
IUPAC名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H8ClF3N4O3/c13-9-2-1-7(12(14,15)16)3-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21) |
InChIキー |
HZFBZFTVCDGMFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)